5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid

19F NMR spectroscopy Analytical traceability In-cell NMR

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (synonyms: 5-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, 5-fluoro-6-hydroxypicolinic acid; CAS 1189757-55-8 / 1822901-85-8) is a heterocyclic building block of molecular formula C₆H₄FNO₃ and molecular weight 157.10 Da. The compound features a 2-pyridone (6-oxo-1,6-dihydropyridine) core substituted with a carboxylic acid at position 2 and a fluorine atom at position Commercially available at ≥95% purity from multiple suppliers, it belongs to the broader class of 5-substituted-6-oxo-dihydropyridine-2-carboxylic acids, whose closest structural analogs include the 5-unsubstituted parent (6-hydroxypicolinic acid, CAS 19621-92-2), the 5-chloro (CAS 103997-21-3), 5-bromo (CAS 41668-13-7), and 5-methyl (CAS 115185-79-0) congeners.

Molecular Formula C6H4FNO3
Molecular Weight 157.10 g/mol
Cat. No. B12275683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid
Molecular FormulaC6H4FNO3
Molecular Weight157.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=O)C1F)C(=O)O
InChIInChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-3H,(H,10,11)
InChIKeyOPZDEDHSPPJBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid – Compound Identity, Physicochemical Profile, and Comparator Context


5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid (synonyms: 5-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid, 5-fluoro-6-hydroxypicolinic acid; CAS 1189757-55-8 / 1822901-85-8) is a heterocyclic building block of molecular formula C₆H₄FNO₃ and molecular weight 157.10 Da . The compound features a 2-pyridone (6-oxo-1,6-dihydropyridine) core substituted with a carboxylic acid at position 2 and a fluorine atom at position 5. Commercially available at ≥95% purity from multiple suppliers, it belongs to the broader class of 5-substituted-6-oxo-dihydropyridine-2-carboxylic acids, whose closest structural analogs include the 5-unsubstituted parent (6-hydroxypicolinic acid, CAS 19621-92-2), the 5-chloro (CAS 103997-21-3), 5-bromo (CAS 41668-13-7), and 5-methyl (CAS 115185-79-0) congeners . The fluorine substituent imparts distinct electronic, spectroscopic, and metabolic stability properties that differentiate this compound from its halo and alkyl analogs, making it a strategically important intermediate for medicinal chemistry programs requiring tunable physicochemical profiles .

Why 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Cannot Be Swapped with In-Class Analogs


The 5-position substituent on the 6-oxo-dihydropyridine-2-carboxylic acid scaffold exerts a dominant influence over electronic distribution, lipophilicity, metabolic stability, and spectroscopic detectability . Substituting the 5-fluoro analog with the 5-chloro, 5-unsubstituted, or 5-methyl congener alters the carboxylic acid pKa by several orders of magnitude (predicted pKa −3.63 for 5-F vs. ~3.29 for the parent) , shifts the LogP by at least 0.47 log units , and eliminates the sole NMR-active heteronuclear handle (¹⁹F) available on this scaffold . These differences propagate into downstream consequences for amide coupling efficiency, aqueous solubility, membrane permeability, and the ability to track the compound in complex biological matrices. Generic substitution without experimental verification therefore risks compromised synthetic yield, altered pharmacokinetic behavior, and loss of analytical traceability—each of which can derail a medicinal chemistry optimization campaign.

Quantitative Comparator-Based Evidence for 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Differentiation


Unique ¹⁹F NMR Spectroscopic Handle: A Binary Differentiator Absent in All Non-Fluorinated Analogs

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid possesses a single fluorine atom that provides a ¹⁹F NMR spectroscopic handle with 100% natural abundance and spin ½ characteristics . In contrast, the 5-H (parent), 5-Cl, 5-Br, and 5-CH₃ analogs are entirely ¹⁹F NMR-silent. This binary yes/no differentiation enables reaction monitoring by ¹⁹F NMR without interference from solvents or non-fluorinated reagents, quantification of the compound in biological matrices via ¹⁹F NMR or ¹⁹F MRI, and use as a ¹⁹F probe in fragment-based drug discovery (FBDD) ligand-observed screening assays . No other 5-substituted-6-oxo-dihydropyridine-2-carboxylic acid analog offers this capability.

19F NMR spectroscopy Analytical traceability In-cell NMR

Lipophilicity Modulation: 5-Fluoro Confers Lower LogP Than 5-Chloro, Enhancing Aqueous Solubility Potential

The 5-fluoro analog exhibits a LogP of −0.16 (Chem-Space computed) versus +0.31 for the 5-chloro analog, representing a ΔLogP of −0.47 . PubChem XLogP3 data for the 5-chloro compound reports an even higher value of 0.8, widening the gap to ΔLogP ≈ −0.96 . The parent 6-oxo-1,6-dihydropyridine-2-carboxylic acid has reported LogP values ranging from −1.13 to −0.1 depending on the computational method . This places the 5-fluoro compound in a distinct lipophilicity window: more polar than the 5-chloro but potentially less polar than the 5-unsubstituted parent, offering a tunable intermediate hydrophilicity that can improve aqueous solubility while retaining sufficient membrane permeability for cellular target engagement.

Lipophilicity LogP Aqueous solubility

Carbon-Fluorine Bond Strength: Quantitative Advantage in Predicted Metabolic Stability Over 5-Chloro and 5-Bromo Analogs

The carbon-fluorine bond at position 5 has an average bond dissociation energy (BDE) of approximately 485 kJ/mol, versus approximately 339 kJ/mol for the carbon-chlorine bond in the 5-chloro analog and approximately 285 kJ/mol for the carbon-bromine bond in the 5-bromo analog . This represents a BDE advantage of +146 kJ/mol over C-Cl and +200 kJ/mol over C-Br. The C-H bond in the parent compound (≈413 kJ/mol) is also weaker than C-F by approximately 72 kJ/mol . In medicinal chemistry, the higher C-F BDE is well-established to confer resistance to cytochrome P450-mediated oxidative defluorination at the 5-position, a metabolic soft spot that commonly limits the half-life of chloro- and unsubstituted heteroaromatic drug candidates .

Metabolic stability C-F bond Cytochrome P450 resistance

Electronic Modulation of Carboxylic Acid Acidity: Fluorine's Electron-Withdrawing Effect Drives pKa Shift Relevant to Amide Coupling Reactivity

The predicted pKa of the carboxylic acid group in 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is −3.63 ± 0.40 , compared to approximately 3.29 ± 0.20 for the parent 5-unsubstituted compound (6-hydroxypicolinic acid) . This represents an acid-strengthening effect of approximately 6.9 log units (ΔpKa ≈ −6.9), driven by the strong electron-withdrawing inductive effect of the fluorine atom (Hammett σₘ = 0.34 for F) transmitted through the conjugated pyridone ring. The 5-chloro analog has a comparable inductive effect (σₘ = 0.37 for Cl) and would be expected to show a similar pKa shift, but the 5-methyl analog (σₘ = −0.07, electron-donating) would shift the pKa in the opposite direction, weakening the acid. For procurement, this means the 5-fluoro and 5-chloro compounds will exhibit similar enhanced reactivity in carboxylate-activation-based amide coupling reactions compared to the 5-H or 5-CH₃ analogs .

pKa modulation Electron-withdrawing effect Amide coupling

Procurement Differentiation: Price, Purity, and Supplier Availability Compared to 5-Chloro Analog

As of the latest available pricing (Fluorochem, 2025), 5-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid (Product Code F464722, 98% purity) is priced at £200 per 100 mg, while the 5-chloro analog (Product Code F220892, 97% purity) is priced at £152 per 100 mg . This represents a price premium of approximately 32% for the 5-fluoro compound. Both compounds are available in stock (5+ units) across multiple pack sizes (100 mg to 5 g). The 5-fluoro compound is listed by at least 7 suppliers on the Chem-Space marketplace, compared to 11 suppliers for the 5-chloro analog . The higher cost and slightly narrower supplier base reflect the added synthetic complexity of introducing fluorine at the 5-position of the pyridone ring, a factor that procurement specialists should weigh against the unique spectroscopic, metabolic stability, and electronic advantages described above.

Procurement Commercial availability Cost comparison

Priority Application Scenarios Where 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid Outperforms In-Class Analogs


¹⁹F NMR-Based Reaction Monitoring and Fragment-Based Drug Discovery (FBDD)

When incorporated as a building block in synthetic intermediates or fragment libraries, the 5-fluoro analog enables real-time reaction progress monitoring by ¹⁹F NMR without interference from non-fluorinated solvents or reagents . This capability is entirely absent in the 5-H, 5-Cl, 5-Br, and 5-CH₃ congeners. In FBDD campaigns, fluorinated fragments can be screened by ¹⁹F ligand-observed NMR to detect target binding in complex mixtures, providing a quantitative readout (Kd determination) that non-fluorinated analogs cannot deliver.

Lead Optimization Programs Targeting Metabolic Soft Spots at the 5-Position

For drug discovery programs where in vitro microsomal stability assays have identified oxidative metabolism at the 5-position of the pyridone ring as a clearance liability, the 5-fluoro analog provides a C-F bond with approximately 146 kJ/mol higher BDE than the C-Cl bond in the 5-chloro analog . This class-level advantage predicts improved metabolic stability, potentially translating to longer half-life and better in vivo exposure. The 5-fluoro compound should be prioritized over the 5-chloro and 5-bromo analogs in such scenarios.

Halogen Series SAR Exploration for Lipophilicity-Pharmacokinetic Optimization

The 5-fluoro analog occupies a distinct LogP window (−0.16) that is more polar than the 5-chloro analog (LogP 0.31–0.80) . When a medicinal chemistry program requires a systematic halogen scan to map the lipophilicity-pharmacokinetic relationship, the 5-fluoro compound fills the low-LogP end of the halogen series (F < Cl < Br), enabling exploration of polarity-driven effects on solubility, permeability, and non-specific protein binding without altering the scaffold topology.

Amide Library Synthesis Requiring Mild Coupling Conditions

The predicted pKa of −3.63 for the 5-fluoro compound's carboxylic acid makes it approximately 8 million times more acidic than the parent 5-unsubstituted analog (pKa ~3.29) . This enhanced acidity facilitates carboxylate activation under milder conditions (e.g., using HATU or EDCI at lower temperatures) and can improve coupling yields when reacting with sterically hindered or poorly nucleophilic amines. Procurement specialists supporting parallel synthesis or high-throughput medicinal chemistry workflows should note this reactivity advantage when selecting among 5-substituted-6-oxo-dihydropyridine-2-carboxylic acid building blocks.

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